![molecular formula C12H13ClN2O2 B7501194 N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)

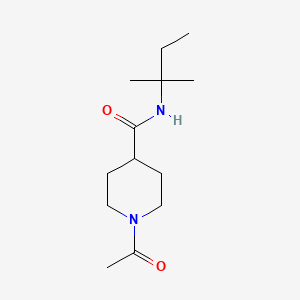

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was developed as a treatment for non-small cell lung cancer (NSCLC) patients who have acquired resistance to first-generation EGFR TKIs due to the T790M mutation.

Wirkmechanismus

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide works by irreversibly binding to the mutated form of EGFR, which is present in NSCLC patients with acquired resistance to first-generation EGFR TKIs. This binding inhibits the activation of downstream signaling pathways, leading to the inhibition of tumor growth and proliferation.

Biochemical and Physiological Effects:

This compound has been shown to have a high selectivity for the mutated form of EGFR, leading to minimal off-target effects. It has also been shown to have good oral bioavailability and a long half-life, making it an attractive treatment option for NSCLC patients.

Vorteile Und Einschränkungen Für Laborexperimente

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the mutated form of EGFR. However, it also has limitations, such as its irreversible binding to EGFR, which can make it difficult to study the effects of the drug on downstream signaling pathways.

Zukünftige Richtungen

There are several future directions for the development and study of N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide. One direction is the exploration of its potential use in combination with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy. Another direction is the development of new EGFR TKIs with improved selectivity and potency. Additionally, the study of the effects of this compound on downstream signaling pathways could provide insights into the mechanisms of acquired resistance to EGFR TKIs.

Synthesemethoden

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide is synthesized through a multi-step process involving several chemical reactions. The first step involves the reaction of 3-chlorobenzoyl chloride with 2-aminobutanoic acid to form N-(2-chloro-3,4-dihydroxybenzoyl)-2-aminobutanoic acid, which is then reacted with azetidine-1-carboxylic acid to form the intermediate this compound. The final step involves the reduction of the intermediate with sodium borohydride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide has been extensively studied for its efficacy in treating NSCLC patients with acquired resistance to first-generation EGFR TKIs. It has shown promising results in clinical trials, with a high response rate and prolonged progression-free survival. In addition, this compound has also been studied for its potential use in combination with other drugs, such as immune checkpoint inhibitors, to enhance its efficacy.

Eigenschaften

IUPAC Name |

N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c13-10-4-1-3-9(7-10)12(17)14-8-11(16)15-5-2-6-15/h1,3-4,7H,2,5-6,8H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJKQQQFKIXUGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)CNC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-N-methyl-N-(1-methylpiperidin-4-yl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501114.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)

![N-[(2-fluorophenyl)methyl]-N-methylthiophene-3-carboxamide](/img/structure/B7501127.png)

![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)

![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)

![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)

![N-[(5-bromothiophen-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7501175.png)

![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)

![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)

![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)